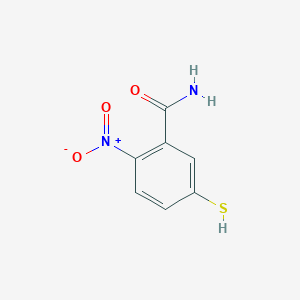

2-Nitro-5-sulfanylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

923002-13-5 |

|---|---|

Molecular Formula |

C7H6N2O3S |

Molecular Weight |

198.20 g/mol |

IUPAC Name |

2-nitro-5-sulfanylbenzamide |

InChI |

InChI=1S/C7H6N2O3S/c8-7(10)5-3-4(13)1-2-6(5)9(11)12/h1-3,13H,(H2,8,10) |

InChI Key |

JDKOCHIBUFTGTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro 5 Sulfanylbenzamide and Analogues

Strategies for Sulfanyl (B85325) Group Introduction onto Aromatic Ring Systems

The incorporation of a sulfanyl (-SH) group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methodologies have been established, each with its own advantages and limitations, particularly when applied to substituted benzamide (B126) systems.

Nucleophilic Aromatic Substitution Routes (e.g., utilizing 2-chlorobenzamide as a precursor to 2-sulfanylbenzamide)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles, including sulfur-containing species, onto an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. masterorganicchemistry.comlibretexts.org In the context of synthesizing sulfanylbenzamides, a common precursor is a chlorobenzamide derivative.

For the synthesis of 2-sulfanylbenzamide, 2-chlorobenzamide can serve as a starting material. The reaction proceeds by the displacement of the chloride ion with a sulfur nucleophile. While various sulfur sources can be employed, sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (NaSH) are frequently used. The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at elevated temperatures to facilitate the substitution. googleapis.comnih.gov

The general mechanism involves the attack of the sulfur nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the desired 2-sulfanylbenzamide. The presence of the amide group, which is moderately electron-withdrawing, can influence the reactivity of the aromatic ring in this substitution reaction.

A patented process for the synthesis of 1,2-benzoisothiazoline-3-one (BIT) utilizes the in situ formation of 2-mercaptobenzamide from 2-chlorobenzamide and sodium sulfide hydrate in NMP. googleapis.com In this process, a significant portion of the water from the sodium sulfide hydrate is removed by heating before the addition of 2-chlorobenzamide. googleapis.com This suggests that controlling the water content is a critical parameter for achieving high yields.

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

| 2-Chlorobenzamide | Sodium sulfide hydrate | N-methyl-2-pyrrolidone (NMP) | 150-200 °C | 2-Mercaptobenzamide (in situ) | googleapis.com |

| 2-Chlorobenzamide | Sodium Hydrosulfide | Polar aprotic solvent | Elevated | 2-Sulfanylbenzamide | General SNAr |

Thiol-Thiourea-Mediated Syntheses and Optimization Considerations

An alternative and widely used method for the synthesis of aromatic thiols involves the use of thiourea as a sulfur source. mdma.chrsc.orgmdpi.com This approach typically involves the reaction of an aryl halide with thiourea to form an intermediate S-aryl isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This method is often preferred due to the low cost and stability of thiourea.

The reaction of an aryl halide with thiourea can be facilitated by photoinduction or by using a catalyst. mdma.chnih.gov For instance, the photoinduced reaction of aryl halides with the thiourea anion in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce arene thiolate ions, which can then be protonated to yield aryl thiols in good yields (50-80%). mdma.chnih.gov Optimization of this reaction can be achieved by adjusting the ratio of the aryl halide to thiourea to favor the formation of either the thiol or a symmetrical diaryl sulfide byproduct. mdma.ch

In the context of synthesizing 2-nitro-5-sulfanylbenzamide, a plausible route would involve the reaction of a dihalo-nitrobenzamide precursor with thiourea. The presence of the nitro group would further activate the aromatic ring towards nucleophilic attack. A study on the synthesis of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas demonstrates the reactivity of 2-chloro-5-nitro-substituted aromatics with thiourea-derived nucleophiles. researchgate.net

Optimization considerations for thiourea-mediated syntheses include:

Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to dissolve the reactants and facilitate the reaction.

Base: A base is required for the hydrolysis of the intermediate isothiouronium salt. Common choices include sodium hydroxide or potassium hydroxide.

Reaction Temperature: The initial reaction with thiourea may require heating, while the hydrolysis step is often carried out at room temperature or with gentle warming.

Stoichiometry: The ratio of aryl halide to thiourea can be adjusted to maximize the yield of the desired thiol and minimize the formation of byproducts such as diaryl sulfides. mdma.ch

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate.

| Aryl Halide | Sulfur Source | Key Intermediate | Hydrolysis Conditions | Product | Reference |

| General Aryl Halide | Thiourea | S-Aryl isothiouronium salt | Aqueous base (e.g., NaOH) | Aryl Thiol | mdma.chrsc.org |

| 1-Bromonaphthalene | Thiourea anion | Naphthylthiolate ion | Protonation | 1-Naphthalenethiol | mdma.ch |

Disulfide Intermediate Reduction Approaches in Benzamide Synthesis

The synthesis of thiols can also be achieved through the reduction of a corresponding disulfide intermediate. nih.govyoutube.comlibretexts.org This two-step approach involves first synthesizing the disulfide, which is often more stable and easier to handle than the corresponding thiol, followed by a reduction step to yield the desired sulfanyl compound.

In the context of benzamide synthesis, the formation of a disulfide such as 2,2'-dithiobis(5-nitrobenzamide) would be a key intermediate. The synthesis of such disulfides can be accomplished through various methods, including the oxidation of the corresponding thiol or by reacting a suitable precursor with a sulfurizing agent. For instance, 2,2′-dithiobisbenzamides have been synthesized and studied for their biological activities. researchgate.net

Once the disulfide is obtained, a variety of reducing agents can be employed to cleave the disulfide bond and generate two equivalents of the thiol. nih.govbiosynth.comambeed.com Common and effective reducing agents include:

Dithiothreitol (DTT): A widely used reducing agent, particularly in biological applications, that is effective at neutral or basic pH. libretexts.orgbiosynth.com

Tris(2-carboxyethyl)phosphine (TCEP): A powerful and versatile reducing agent that is effective over a broad pH range and is resistant to air oxidation. nih.govbiosynth.com

Sodium borohydride (NaBH₄): A cost-effective reducing agent that can directly reduce the disulfide bond. ambeed.comnih.gov

The choice of reducing agent depends on the specific substrate and the compatibility of other functional groups present in the molecule. For a molecule like this compound, a mild and selective reducing agent would be necessary to avoid the reduction of the nitro group.

| Disulfide Precursor | Reducing Agent | Solvent | Product | Reference |

| General Aromatic Disulfide | Dithiothreitol (DTT) | Aqueous buffer | Aromatic Thiol | libretexts.orgbiosynth.com |

| General Aromatic Disulfide | Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous or organic | Aromatic Thiol | nih.govbiosynth.com |

| General Aromatic Disulfide | Sodium Borohydride (NaBH₄) | Aqueous or alcoholic | Aromatic Thiol | ambeed.comnih.gov |

Approaches for Nitro Group Incorporation and Positional Control

The introduction of a nitro group onto an aromatic ring is a classic and well-established transformation in organic chemistry. The regioselectivity of this reaction is of paramount importance, especially when synthesizing specifically substituted isomers like this compound.

Direct Nitration of Aromatic Substrates (e.g., via pyridine or related starting materials)

Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). unizin.org The position at which the nitro group is introduced is governed by the directing effects of the substituents already present on the aromatic ring. unizin.orglibretexts.org

In the context of synthesizing this compound, one could envision a synthetic route that involves the nitration of a 2-sulfanylbenzamide precursor (likely with the sulfanyl group protected). The directing effects of the amide and the protected sulfanyl group would determine the regiochemical outcome of the nitration.

Sulfanyl group (-SH) or protected sulfanyl group (e.g., -S-Trt): The sulfanyl group is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. A protected sulfanyl group, such as a thioether, would also be an ortho, para-director.

Given that the desired product has the nitro group meta to the amide group and ortho to the sulfanyl group, the direct nitration of 2-sulfanylbenzamide would likely lead to a mixture of products, with the ortho, para-directing influence of the sulfanyl group being significant. Therefore, careful control of reaction conditions or a different synthetic strategy might be necessary to achieve the desired this compound isomer. For example, starting with a precursor where the desired substitution pattern is already established, such as 2-chloro-5-nitrobenzamide, and then introducing the sulfanyl group via nucleophilic aromatic substitution, would provide unambiguous positional control.

| Substrate | Nitrating Agent | Key Directing Groups | Expected Major Products | Reference |

| Benzene (B151609) | HNO₃/H₂SO₄ | - | Nitrobenzene (B124822) | unizin.org |

| Toluene | HNO₃/H₂SO₄ | -CH₃ (o,p-director) | o-Nitrotoluene, p-Nitrotoluene | unizin.org |

| Benzoic Acid | HNO₃/H₂SO₄ | -COOH (m-director) | m-Nitrobenzoic acid | unizin.org |

| 2-Sulfanylbenzamide (protected) | HNO₃/H₂SO₄ | -CONH₂ (m-director), -SR (o,p-director) | Mixture of isomers | unizin.orglibretexts.org |

Oxidative Transformation of Amine Precursors to Nitro Groups

The direct oxidation of primary aromatic amines presents a viable synthetic route to nitroarenes, offering an alternative to traditional nitration methods. researchgate.net A variety of oxidizing agents have been developed for this transformation, with the choice of reagent and reaction conditions being crucial for achieving high selectivity and yield. researchgate.netunej.ac.id One of the primary challenges in the oxidation of amines is controlling the reaction to prevent the formation of by-products such as nitroso and azoxy compounds. researchgate.netunej.ac.id

Peroxyacids are commonly employed for the conversion of amines to nitro derivatives. researchgate.net For instance, anhydrous solutions of peracetic acid have been used for the oxidation of a range of anilines. researchgate.net Another widely used reagent is m-chloroperbenzoic acid (m-CPBA), which has been shown to effectively oxidize anilines in solvents like 1,2-dichloroethane. researchgate.net

Hydrogen peroxide is an environmentally benign oxidant that has been utilized in the presence of various catalysts. unej.ac.id For example, peroxotungstophosphate, prepared from tungstophosphoric acid and hydrogen peroxide, can catalyze the oxidation of anilines. unej.ac.id The reaction temperature is a critical parameter in this system; higher temperatures favor the formation of nitroarenes, while at room temperature, nitroso derivatives are the major products. unej.ac.id

Sodium perborate, when used in acetic acid, can smoothly oxidize anilines that contain electron-withdrawing groups to the corresponding nitro compounds. unej.ac.id The efficiency of this reaction is lower for electron-rich anilines due to the formation of over-oxidized side products. unej.ac.id

The selectivity of the oxidative transformation of anilines can also be influenced by the basicity of the reaction medium. researchgate.net It has been shown that the oxidation of aniline (B41778) can be directed to produce azoxybenzene under weakly basic or Lewis basic conditions, whereas strong bases promote the formation of nitrobenzene. researchgate.net

Table 1: Oxidizing Agents for the Transformation of Aryl Amines to Nitroarenes

| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| Peracetic acid | Anhydrous, H₂SO₄ catalysis | Various anilines | researchgate.net |

| m-CPBA | 1,2-dichloroethane | Various anilines | researchgate.net |

| Hydrogen peroxide | Peroxotungstophosphate | Anilines | unej.ac.id |

| Sodium perborate | Acetic acid | Anilines with electron-withdrawing groups | unej.ac.id |

| Hydrogen peroxide | K₂CO₃ | Anilines | researchgate.net |

Regioselectivity Governing Nitro Substituent Introduction in Benzamides

The introduction of a nitro group onto a benzamide scaffold via electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. nih.gov The amide functionality (-CONH₂) is a deactivating group and a meta-director, while the sulfanyl group (-SH) is an activating group and an ortho-, para-director. When both groups are present on the benzene ring, the regioselectivity of nitration is determined by the interplay of their electronic and steric effects.

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the reactive electrophile. nih.gov However, these harsh conditions can lead to poor regioselectivity and the formation of multiple products. nih.govresearchgate.net Consequently, the development of milder and more selective nitration protocols is an active area of research. nih.govresearchgate.net

The regioselectivity of nitration can be influenced by the reaction medium. For example, performing the nitration of aromatic compounds in an aqueous solution of sodium dodecylsulfate with dilute nitric acid has been shown to afford high regioselectivity. uzh.ch This method has been successfully applied to the nitration of phenol, yielding exclusively the para-isomer. uzh.ch

For a substrate like 5-sulfanylbenzamide, the powerful ortho-, para-directing effect of the sulfanyl group would be expected to direct the incoming nitro group to the positions ortho and para to it. The position ortho to the sulfanyl group and meta to the benzamide group (position 2) would be sterically hindered. Therefore, the primary product would be the one where the nitro group is introduced at the position para to the sulfanyl group (position 2) or ortho to the sulfanyl group (position 4). However, the amide group's meta-directing effect would favor substitution at positions 3 and 5 relative to itself. In the case of 5-sulfanylbenzamide, the position 2 is ortho to the sulfanyl group and meta to the amide group, making it a likely position for nitration.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CONH₂ | Deactivating | meta |

| -SH | Activating | ortho, para |

| -NO₂ | Deactivating | meta |

Formation of the Benzamide Moiety and Structural Assembly

Amidation Reactions via Acid Chloride Intermediates

A common and efficient method for the synthesis of benzamides is the reaction of a benzoyl chloride with an amine. researchgate.net This method involves the initial conversion of a benzoic acid derivative to its more reactive acid chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting benzoyl chloride is then reacted with an appropriate amine to form the amide bond.

For the synthesis of this compound, a potential route would involve the reaction of 2-nitro-5-sulfanylbenzoyl chloride with ammonia. The acid chloride can be prepared from 2-nitro-5-sulfanylbenzoic acid by treatment with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). researchgate.net The subsequent reaction with ammonia or an ammonia equivalent would yield the desired benzamide. This method is widely applicable and generally proceeds with high yields.

Coupling Reactions Involving Carboxylic Acid Derivatives (e.g., 2-sulfanylbenzoic acid) and Amine Components

The direct formation of an amide bond from a carboxylic acid and an amine, without the isolation of an acid chloride intermediate, is a highly desirable process in organic synthesis. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. A wide variety of coupling reagents have been developed for this purpose.

For the synthesis of benzamides from a starting material like 2-sulfanylbenzoic acid, direct amidation can be achieved by treating the carboxylic acid with an amine in the presence of a suitable coupling agent. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

More recent developments have focused on greener and more efficient coupling methods. For example, titanium tetrachloride (TiCl₄) has been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov This protocol has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov Another approach involves the use of boronic acid catalysts, which can facilitate direct amidation under mild conditions. organic-chemistry.org

Synthesis of N-Phenylbenzamides from Benzoyl Chlorides and Thiourea Derivatives

An alternative method for the synthesis of N-phenylbenzamides involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. unej.ac.idresearchgate.net This reaction provides a direct route to N-phenylbenzamides and has been shown to proceed in excellent and pure yields. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF) at elevated temperatures. unej.ac.idresearchgate.net The proposed mechanism for this transformation involves an imino alcohol-amide tautomerism and a rearrangement intermediate. researchgate.net This method offers a convenient way to access N-phenylbenzamide derivatives from readily available starting materials. researchgate.net

Integrated Synthetic Pathways for Densely Functionalized Benzamide Scaffolds

The synthesis of a densely functionalized molecule like this compound requires a carefully planned synthetic strategy that considers the compatibility of functional groups and the regioselectivity of the reactions involved. A plausible synthetic pathway could start from a readily available starting material and introduce the required functional groups in a stepwise manner.

One possible retrosynthetic approach would involve the formation of the benzamide moiety as a late-stage step. This would begin with the synthesis of the key intermediate, 2-nitro-5-sulfanylbenzoic acid. This intermediate could potentially be prepared from 5-mercaptobenzoic acid via a regioselective nitration step. The directing effects of the carboxyl and sulfanyl groups would need to be carefully considered to achieve the desired 2-nitro substitution pattern.

Alternatively, the synthesis could commence from a nitrated precursor. For example, starting with 2-nitrobenzoic acid, the sulfanyl group could be introduced at the 5-position. This might be achieved through a multi-step sequence involving, for instance, chlorosulfonation followed by reduction of the resulting sulfonyl chloride.

Once the 2-nitro-5-sulfanylbenzoic acid is obtained, the final step would be the formation of the amide. This can be accomplished using the methods described previously, such as conversion to the acid chloride followed by reaction with ammonia, or through a direct coupling reaction with an ammonia source.

Process Optimization and Scalability Considerations in Synthetic Chemistry

The effective synthesis of this compound, like any specialty chemical, is contingent not only on the identification of a viable reaction pathway but also on the meticulous optimization of the process to ensure efficiency, high yield, and purity, particularly when scaling up for larger-scale production. The transition from laboratory-scale synthesis to industrial production introduces a host of challenges that necessitate a thorough understanding of the reaction kinetics, thermodynamics, and the influence of various process parameters. This section delves into the critical aspects of process optimization and scalability, with a specific focus on the role of solvent systems, inert atmospheres, and strategies for maximizing yield and ensuring the purity of this compound.

Influence of Solvent Systems and Inert Atmosphere on Reaction Efficiency

The choice of a solvent system is a pivotal factor in the synthesis of this compound, as it can significantly impact reaction rates, selectivity, and the ease of product isolation. An ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. In the context of nitration reactions, which are often employed in the synthesis of nitroaromatic compounds, the solvent's polarity and its ability to manage the heat generated during the exothermic process are of paramount importance. For instance, the use of highly diluted reaction mixtures in semi-batch reactors is a common strategy to control exothermicity, although this can lead to increased energy consumption due to the large solvent volumes required. cetjournal.it

The transition to more sustainable and intensified continuous processes often involves a reduction in the amount of solvent used. cetjournal.it For example, in the synthesis of other nitro compounds, the solvent content has been drastically reduced to increase environmental sustainability. cetjournal.it While specific data on the optimization of solvent systems for this compound synthesis is not extensively detailed in publicly available literature, general principles from analogous syntheses can be informative. The selection of an appropriate solvent would involve considering the solubility of the starting materials and the stability of the desired product.

The implementation of an inert atmosphere, typically using gases like nitrogen or argon, is another critical consideration in many chemical syntheses. This is particularly crucial when dealing with reagents or products that are sensitive to oxidation or moisture. While the necessity of an inert atmosphere is highly dependent on the specific reagents and reaction mechanism employed for the synthesis of this compound, its use is a standard practice to ensure reproducibility and prevent the formation of unwanted byproducts.

Strategies for Yield Enhancement and Product Purity Control

Maximizing the yield of this compound while maintaining high purity is the ultimate goal of any synthetic process optimization. A variety of strategies can be employed to achieve this, often involving a multi-faceted approach that considers various reaction parameters. Mathematical modeling and experiment planning can be powerful tools to identify the optimal conditions for a reaction. uzicps.uz By systematically varying factors such as temperature, reaction time, and the stoichiometric ratios of reactants, it is possible to develop a regression equation that predicts the optimal conditions for maximizing the product yield. uzicps.uz

For instance, in the synthesis of other nitro-containing heterocyclic compounds, the optimization of process conditions such as temperature, duration, and the quantitative ratio of starting compounds has been successfully achieved through mathematical experiment planning. uzicps.uz This approach allows for the efficient exploration of the reaction parameter space to identify the conditions that lead to the highest yield.

Furthermore, the choice of reagents and catalysts can have a profound impact on both yield and purity. In nitration reactions, the selection of the nitrating agent and any accompanying catalyst is critical. For example, in the synthesis of 2-ethoxy-4-nitrophenol, a comparison of different nitration schemes revealed that the choice of catalyst significantly influenced the reaction's outcome. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, atom connectivity, and the electronic environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. For 2-Nitro-5-sulfanylbenzamide, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic, amide (-CONH₂), and sulfanyl (B85325) (-SH) protons.

The aromatic region is anticipated to display signals for three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (-NO₂) and benzamide (B126) (-CONH₂) groups generally deshields adjacent protons, shifting them downfield, while the electron-donating sulfanyl (-SH) group causes upfield shifts for its ortho and para protons. libretexts.org In nitrobenzene (B124822), protons ortho to the nitro group are the most deshielded (appearing around 8.2 ppm). stackexchange.com The sulfanyl proton itself typically appears as a singlet in the 3-4 ppm range. chemicalbook.com The two protons of the primary amide group (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable due to hydrogen bonding, concentration, and solvent effects. pdx.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~ 8.2 - 8.4 | d (doublet) | Most deshielded aromatic proton, being ortho to the strong electron-withdrawing NO₂ group. |

| H-4 | ~ 7.5 - 7.7 | dd (doublet of doublets) | Influenced by ortho coupling to H-3 and meta coupling to H-6. |

| H-6 | ~ 7.3 - 7.5 | d (doublet) | Shielded relative to other protons due to the ortho-donating effect of the SH group. |

| -CONH₂ | ~ 7.5 - 8.5 (broad) | s (singlet) | Two protons, often broad due to quadrupole effects of the nitrogen and chemical exchange. |

Note: Predicted values are based on analysis of substituent effects in related structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, six aromatic carbon signals and one carbonyl carbon signal are expected. The chemical shift of the carbonyl carbon of a benzamide typically appears far downfield, around 165-170 ppm. acs.org The carbons directly attached to the substituents (ipso-carbons) show characteristic shifts. The carbon bearing the nitro group (C-2) is expected around 148 ppm, a value typical for nitrobenzenes. stackexchange.comrsc.org The carbon attached to the sulfanyl group (C-5) and the remaining aromatic carbons will have shifts determined by the combined electronic effects of all three substituents. Studies on ortho-substituted nitrobenzenes show that substituent effects are not always additive, making precise prediction complex. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~ 168 | Carbonyl carbon of the amide group. |

| C-2 (C-NO₂) | ~ 148 | Ipso-carbon attached to the nitro group. stackexchange.comrsc.org |

| C-1 (C-CONH₂) | ~ 135 | Ipso-carbon attached to the amide group. |

| C-5 (C-SH) | ~ 132 | Ipso-carbon attached to the sulfanyl group. |

| C-4 | ~ 130 | Aromatic CH. |

| C-6 | ~ 127 | Aromatic CH. |

Note: Predicted values are based on analysis of substituent effects in related structures and may vary.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying specific functional groups, which have characteristic absorption or scattering frequencies.

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. It is highly effective for identifying polar functional groups. In this compound, several key functional groups give rise to characteristic bands. The sulfanyl (-SH) group exhibits a weak but sharp stretching vibration (νS-H) in the range of 2550-2600 cm⁻¹. chemicalbook.com The amide group presents multiple characteristic bands: a strong carbonyl stretch (νC=O), known as the Amide I band, typically appears around 1650-1680 cm⁻¹. acs.org Additionally, the N-H stretching vibrations of the primary amide appear as two bands near 3350 and 3180 cm⁻¹. The nitro group is characterized by two very strong absorptions: an asymmetric stretch (νasNO₂) near 1520-1560 cm⁻¹ and a symmetric stretch (νsNO₂) near 1340-1360 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Amide (-CONH₂) | ~ 3350, 3180 | Medium-Strong |

| S-H stretch | Sulfanyl (-SH) | 2550 - 2600 | Weak, Sharp |

| C=O stretch (Amide I) | Amide (-CONH₂) | 1650 - 1680 | Strong |

| N-H bend (Amide II) | Amide (-CONH₂) | 1620 - 1650 | Medium |

| NO₂ asymmetric stretch | Nitro (-NO₂) | 1520 - 1560 | Very Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Non-polar, symmetric vibrations often produce strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring and the symmetric vibrations of the nitro group. The symmetric NO₂ stretch around 1350 cm⁻¹ is expected to be a very intense peak in the Raman spectrum. acs.org The C-S stretching vibration of the thiophenol moiety (~600-700 cm⁻¹) and the aromatic ring "breathing" modes (~1000 cm⁻¹) are also characteristically strong in Raman spectra of aryl thiols. nih.govresearchgate.net The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, confirming the presence of all key functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₇H₆N₂O₃S), the exact molecular weight is 198.0099 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 198. The fragmentation of this ion is dictated by the stability of the resulting fragments and is highly characteristic of the functional groups present. Nitroaromatic compounds frequently undergo fragmentation through the loss of neutral species like •NO (30 Da) and •NO₂ (46 Da). nih.govresearchgate.net Benzamides typically fragment via cleavage of the amide C-N bond, leading to a stable benzoyl cation. researchgate.netrsc.org

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: [M - NO₂]⁺ at m/z 152.

Loss of nitric oxide: [M - NO]⁺• at m/z 168. nih.gov

Loss of the sulfanyl radical: [M - SH]⁺ at m/z 165.

Cleavage leading to the substituted benzoyl cation: [M - NH₂]⁺ at m/z 182. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 198 | [M]⁺• (Molecular Ion) | - |

| 182 | [M - NH₂]⁺ | •NH₂ |

| 168 | [M - NO]⁺• | •NO |

| 165 | [M - SH]⁺ | •SH |

This analysis of fragmentation provides strong confirmatory evidence for the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. For this compound, the primary chromophores—the parts of the molecule that absorb light—are the nitro-substituted benzene ring and the benzamide moiety.

The spectrum of this compound is expected to be characterized by specific absorption bands corresponding to π → π* and n → π* transitions. The benzene ring, with its delocalized π-electron system, and the nitro (–NO2) and carbonyl (C=O) groups, which contain both π bonds and non-bonding electrons (n), are responsible for these transitions.

π → π Transitions:* These high-energy transitions typically result in strong absorption bands and are associated with the aromatic system. The presence of substituents like the nitro group can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

n → π Transitions:* These transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, and the sulfur atom of the sulfanyl group. They are typically of lower energy and intensity compared to π → π* transitions.

Systematic studies on nitroaromatic compounds show that the position and intensity of the nitro group's absorption are highly dependent on the molecular structure. iu.edu The absorption maximum for a nitro group can appear over a wide range, from 170 nm to 270 nm. iu.edu In nitrobenzene and nitrophenols, absorption bands are observed at wavelengths greater than 290 nm. researchgate.net For this compound, steric hindrance between the ortho-positioned nitro group and the amide group may force the nitro group to twist out of the plane of the benzene ring, which would affect its electronic absorption spectrum. iu.edu

UV-Vis spectroscopy is also an effective tool for monitoring the progress of chemical reactions. For instance, any reaction involving the modification of the chromophoric system, such as the oxidation of the sulfanyl (–SH) group or a substitution on the aromatic ring, would lead to a change in the UV-Vis spectrum. By tracking the disappearance of a reactant's absorption band or the appearance of a product's band over time, reaction kinetics can be determined. Studies on related sulfanylbenzamides have used UV-based systems to monitor metabolic changes, demonstrating the utility of this technique. acs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Characterization

While specific crystallographic data for this compound is not prominently available in published literature, analysis of closely related nitro-substituted benzamide structures provides a robust framework for understanding its expected solid-state characteristics. researchgate.netnih.gov X-ray crystallography determines the precise arrangement of atoms within a crystal, revealing bond lengths, bond angles, and the nature of intermolecular forces that stabilize the crystal lattice. anton-paar.com

The molecular structure of this compound contains several functional groups capable of forming hydrogen bonds: the amide group (–CONH2) and the sulfanyl group (–SH) as donors, and the oxygen atoms of the nitro and carbonyl groups as acceptors. These interactions are expected to play a dominant role in the crystal packing.

In analogous structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N–H⋯O hydrogen bonds to form chains and are further connected by weak C–H⋯O contacts to generate a three-dimensional network. researchgate.net Similarly, the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) shows the formation of N–H⋯O hydrogen-bonded dimers. nih.gov

For this compound, the following hydrogen bonds are anticipated:

N–H⋯O: The amide N–H donors can form strong hydrogen bonds with the carbonyl oxygen (C=O) or nitro group oxygen (–NO2) of neighboring molecules, often resulting in the formation of dimers or chains.

S–H⋯O: The sulfanyl group's proton can act as a donor to form S–H⋯O hydrogen bonds with either the carbonyl or nitro oxygen acceptors.

These hydrogen bonding networks are critical in defining the supramolecular architecture and the physical properties of the solid material.

The conformation of the this compound molecule in the crystal is influenced by both intramolecular and intermolecular forces. Due to steric strain between the adjacent nitro and amide groups at positions 2 and 1, respectively, these groups are likely to be twisted out of the plane of the benzene ring.

In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide and nitro groups are significantly twisted from the benzene ring plane, with dihedral angles of 49.0° and 46.1°, respectively. nih.gov A similar non-planar conformation is expected for this compound.

Below are tables detailing crystallographic data from analogous compounds, which serve as a reference for the expected structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for Benzamide Analogs (This table is interactive. Click on the headers to sort.)

| Parameter | 2-nitro-N-(2-nitrophenyl)benzamide researchgate.net | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide nih.gov |

|---|---|---|

| Chemical Formula | C13H9N3O5 | C8H4ClF3N2O3 |

| Formula Weight (g/mol) | 287.23 | 284.58 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21/c |

| a (Å) | 7.7564 (2) | 11.7516 (5) |

| b (Å) | 12.1142 (4) | 10.0385 (4) |

| c (Å) | 12.9355 (4) | 19.0436 (7) |

| β (°) | 90 | 102.091 (2) |

| Volume (ų) | 1215.45 (6) | 2196.26 (15) |

| Z | 4 | 8 |

Table 2: Hydrogen Bond Geometry for a Benzamide Analog (2-nitro-N-(2-nitrophenyl)benzamide) (This table is interactive. Data presented in Å and °.)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2⋯O2 | 0.83(2) | 2.25(2) | 2.972(2) | 146(2) |

Advanced Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and properties of molecules. imperial.ac.uk This quantum mechanical method is instrumental in understanding complex chemical systems by calculating the electron density of a molecule to determine its energy and other attributes. For a molecule like 2-Nitro-5-sulfanylbenzamide, with its distinct functional groups—a nitro group (NO₂), a sulfanyl (B85325) group (-SH), and a benzamide (B126) group (-CONH₂)—DFT provides a powerful framework for detailed analysis.

DFT is a crucial tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, it can identify transition states, which are the high-energy structures that exist fleetingly between reactants and products. nih.govcam.ac.uk The energy of this transition state determines the activation energy barrier of the reaction, offering a prediction of how likely the reaction is to occur. nih.gov

For this compound, DFT calculations can be used to explore various transformations, such as nucleophilic aromatic substitution or reactions involving the sulfanyl or amide groups. The model can predict which site on the molecule is most likely to react (regioselectivity) by comparing the activation energies for different reaction pathways. researchgate.net For instance, DFT could determine whether a nucleophile would preferentially attack the carbon atoms activated by the electron-withdrawing nitro group or interact with the other functional groups. These computational models provide invaluable mechanistic insights that can guide experimental synthesis. nih.gov

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformers resulting from the rotation around single bonds. Conformational analysis using DFT aims to identify all possible stable conformers and determine their relative energies to find the global minimum energy geometry—the most stable shape of the molecule. chalcogen.ronih.gov For benzamide derivatives, key rotations occur around the C-C bond connecting the ring to the amide group and the C-N bond of the amide itself. tandfonline.com

In this compound, additional rotational freedom exists for the sulfanyl (-SH) group. DFT calculations would involve systematically rotating these bonds and optimizing the geometry at each step to map the potential energy surface. nih.gov The results identify the most stable conformer, which is essential for understanding the molecule's properties and interactions. chalcogen.ro

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-S) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 0° | 0° | 0.00 | 75.3 |

| B | 180° | 0° | 1.50 | 8.8 |

| C | 0° | 180° | 0.85 | 15.1 |

| D | 180° | 180° | 2.50 | 0.8 |

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. scirp.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small gap suggests the molecule is more reactive. rroij.com

For this compound, the HOMO is expected to have significant electron density on the electron-rich sulfanyl group and the benzene (B151609) ring, while the LUMO density would be concentrated on the electron-withdrawing nitro group. researchgate.netresearchgate.net This distribution indicates that the molecule can act as an electron donor from the sulfanyl/ring area and as an electron acceptor at the nitro group. DFT calculations provide precise energies of these orbitals and visualize their distribution across the molecule. chalcogen.ro

Table 2: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. orientjchem.orgdergipark.org.tr These descriptors, rooted in conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; it indicates how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculated parameters for this compound help in predicting its stability and the nature of its interactions in chemical reactions. ajchem-a.comnih.gov The presence of both a nitro group (electrophilic) and a sulfanyl group (nucleophilic) makes these descriptors particularly useful for understanding its amphiphilic electronic nature.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) (eV) | 4.625 |

| Chemical Hardness (η) (eV) | 2.225 |

| Chemical Softness (S) (eV⁻¹) | 0.449 |

| Electrophilicity Index (ω) (eV) | 4.80 |

Chemical reactions are typically performed in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. scielo.org.mx These calculations can predict how properties like molecular geometry, electronic structure, and spectroscopic signatures change from the gas phase to a solution. researchgate.netmdpi.com

For this compound, investigating solvent effects is crucial for understanding its behavior in a biological or synthetic environment. DFT calculations can show how polar solvents might stabilize charge separation in the molecule, potentially altering its dipole moment and affecting its HOMO-LUMO gap. journalirjpac.com This information is vital for interpreting experimental data, such as UV-Vis spectra, which can be sensitive to the solvent environment. researchgate.net

Table 4: Predicted Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 4.8 |

| Chloroform | 4.8 | 6.1 |

| Ethanol | 24.6 | 6.9 |

| Water | 78.4 | 7.2 |

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, and it is a fundamental measure of basicity. uiuc.edunih.gov DFT calculations can accurately predict the PA at different potential basic sites within a molecule. researchgate.netresearchgate.net By comparing the stability of the various protonated forms, the most likely site of protonation can be identified. dntb.gov.ua

In this compound, several atoms could potentially accept a proton, including the oxygen of the carbonyl group, the nitrogen of the amide, and the oxygens of the nitro group. Theoretical studies on substituted benzamides have consistently shown that the carbonyl oxygen is the most basic site. researchgate.netdntb.gov.ua DFT calculations for this compound would involve optimizing the geometry of each possible protonated structure and calculating its energy to determine the most favorable protonation site and the molecule's intrinsic basicity. nih.gov

Table 5: Calculated Proton Affinities at Different Sites of this compound

| Protonation Site | Calculated Proton Affinity (kcal/mol) | Relative Stability |

|---|---|---|

| Carbonyl Oxygen | 215.5 | Most Stable |

| Amide Nitrogen | 198.2 | Less Stable |

| Nitro Oxygen | 185.7 | Least Stable |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations offer a window into its dynamic interactions with potential biological targets, providing crucial information that static models like docking cannot capture. By simulating the compound within a biological environment, such as in complex with a target protein, researchers can evaluate the stability of the binding pose, observe conformational changes in both the ligand and the target, and quantify the energetics of the interaction. mdpi.comfrontiersin.org

The primary goal of MD simulations in this context is to assess the stability of the ligand-receptor complex. nih.gov A key metric for this is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. frontiersin.org A stable RMSD value over several nanoseconds suggests a stable binding mode. Furthermore, MD simulations allow for the detailed analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their prevalence changes during the simulation. frontiersin.orgresearchgate.net For instance, simulations could track the persistence of hydrogen bonds between the nitro or amide groups of this compound and amino acid residues in a target's active site. researchgate.net This dynamic view is critical, as protein flexibility can reveal alternative binding sites or transient interactions essential for biological activity. mdpi.comnih.gov

In the case of sulfanylbenzamides, which have been investigated as anti-HIV agents that target the NCp7 zinc finger protein, MD simulations could elucidate the mechanism of zinc ejection and the stability of the resulting covalent bond with the cysteine residues of the target. nih.gov Similarly, understanding the interaction with thiols like glutathione (B108866) is critical, as these interactions are central to the prodrug strategy for related compounds. acs.org

Below is a table representing typical data outputs from an MD simulation analysis of a this compound-protein complex.

| Simulation Parameter | Description | Typical Value/Observation | Significance |

|---|---|---|---|

| Ligand RMSD | Root-Mean-Square Deviation of the ligand's heavy atoms from the initial pose. | < 2.0 Å | Indicates high stability of the ligand within the binding pocket. frontiersin.org |

| Protein RMSF | Root-Mean-Square Fluctuation of individual amino acid residues. | Low fluctuations in binding site residues. | Highlights the stability of the binding pocket upon ligand interaction. researchgate.net |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | > 50% | Identifies key, persistent hydrogen bonds crucial for binding affinity. frontiersin.org |

| Binding Free Energy (MM/GBSA) | Calculated free energy of binding for the ligand-protein complex. | Negative value (e.g., -50 kcal/mol) | Quantifies the strength of the ligand-receptor interaction. |

Pharmacophore Modeling for Identifying Essential Structural Features for Biological Activity

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of molecular features necessary for a molecule's biological activity. numberanalytics.comijhssm.org A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. numberanalytics.comijhssm.org This model serves as a template for designing new molecules with potentially improved potency and selectivity or for screening large compound libraries to find new leads. numberanalytics.com

For this compound, a pharmacophore model can be generated to distill its structure into key functional elements responsible for its interaction with a biological target. The process can be ligand-based, where the model is derived from a set of known active compounds, or structure-based, where it is generated from the known 3D structure of the ligand-receptor complex. ijhssm.orgnih.gov

The key structural motifs of this compound that would contribute to a pharmacophore model include:

Aromatic Ring: The central benzene ring acts as a hydrophobic and aromatic feature.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the amide group (C=O) are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The amine (NH₂) of the benzamide group is a primary hydrogen bond donor.

Thiol Group (or Sulfanyl): The sulfhydryl group (-SH) is a unique feature that can act as a hydrogen bond donor and is highly reactive, capable of forming covalent bonds or coordinating with metal ions, a critical feature for certain mechanisms of action.

A five-featured pharmacophore model was successfully developed for a series of benzamide derivatives, highlighting the importance of hydrogen bond acceptors and donors, a hydrophobic feature, and aromatic rings for antibacterial activity. researchgate.net This precedent supports the relevance of these features in constructing a pharmacophore for this compound.

The table below outlines the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Group in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitro Group (-NO₂) Oxygen atoms | Accepting H-bonds from target residues (e.g., Lys, Arg). |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (-C=O) Oxygen | Accepting H-bonds from target residues. researchgate.net |

| Hydrogen Bond Donor (HBD) | Amide Amine (-NH₂) | Donating H-bonds to target residues (e.g., Asp, Glu). researchgate.net |

| Aromatic Ring (AR) | Benzene Ring | Pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr). researchgate.net |

| Hydrophobic Feature (HY) | Benzene Ring / Thiol Group | Interacting with non-polar pockets in the target. nih.gov |

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding and Intermolecular Interaction Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a rigorous method for analyzing chemical structures based on the topology of the electron density (ρ), a quantum mechanical observable. wiley-vch.de This theory defines atoms as distinct regions in space based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.deamercrystalassn.org QTAIM allows for an unambiguous definition of chemical bonds and a quantitative characterization of their nature. researchgate.net

A key element of QTAIM analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the density is still at a local maximum along the bond path. wiley-vch.de The properties of the electron density at the BCP, particularly the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide deep insight into the nature of the interaction. muni.cz

Shared Interactions (Covalent Bonds): Characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei. muni.cz

Closed-Shell Interactions (Ionic bonds, van der Waals, hydrogen bonds): Characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region. muni.cz

For this compound, QTAIM can be used to analyze the electronic nature of its intramolecular bonds (e.g., C-S, C-N, N-O, C=O) and to study its intermolecular interactions with target residues. For example, it could precisely characterize the hydrogen bonds formed by the amide and nitro groups or the nature of the sulfur's interaction within a binding pocket. The analysis provides quantitative data that complements the more qualitative descriptions from molecular mechanics-based methods. researchgate.net

The table below presents hypothetical QTAIM parameters for selected bonds within this compound, illustrating how the theory distinguishes bond types.

| Bond in this compound | Expected Bond Type | Expected Electron Density at BCP (ρ(r)) | Expected Laplacian of Electron Density at BCP (∇²ρ(r)) | Interpretation |

|---|---|---|---|---|

| C-C (Aromatic) | Covalent / Polar Covalent | High | Negative | Significant electron sharing, characteristic of a strong covalent bond. muni.cz |

| C=O (Amide) | Polar Covalent | Very High | Negative | Strong electron concentration indicative of a double bond. |

| C-S (Sulfanyl) | Polar Covalent | Moderate | Slightly Negative or Positive | Intermediate character, less covalent than C-C bonds. |

| N-O (Nitro) | Polar Covalent | High | Positive | Highly polarized bond with significant charge separation. |

| O···H (Intermolecular H-Bond) | Closed-Shell | Low | Positive | Interaction dominated by electrostatics, characteristic of a hydrogen bond. muni.cz |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Sulfanyl (B85325) (-SH) Group

The sulfanyl group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation, enabling a range of chemical transformations.

The thiol group of 2-Nitro-5-sulfanylbenzamide is susceptible to oxidation. Under mild oxidative conditions, it can readily form a disulfide-linked dimer. This reaction is a common pathway for thiols and can be initiated by various oxidizing agents, including hydrogen peroxide or even atmospheric oxygen. For instance, in the synthesis of related sulfanylbenzamide prodrugs, a disulfide intermediate is intentionally formed by oxidation with hydrogen peroxide and subsequently reduced to the active thiol. nih.gov More aggressive oxidation can lead to the formation of the highly oxidized sulfonic acid (-SO₃H). The susceptibility of the -SH group to oxidation is a key characteristic that distinguishes it from more stable sulfur-containing functional groups like sulfonamides.

The sulfur atom in the sulfanyl group is an effective nucleophile and can participate in nucleophilic substitution reactions (SₙAr) with suitable electrophiles. pressbooks.pub This reactivity allows for the formation of a wide array of derivatives. A common application of this reactivity is the protection of the thiol group to prevent unwanted side reactions, such as oxidation. For example, the thiol can be protected by reacting it with an electrophile like 5-chloro-1-methyl-4-nitro-1H-imidazole to form a more stable thioether linkage. nih.govacs.org This strategy is particularly useful in multi-step syntheses where the reactive thiol needs to be masked. nih.gov The general principle of nucleophilic substitution involves the attack of an electron pair donor (the nucleophile) on an electron pair acceptor (the electrophile) that has a leaving group. organic-chemistry.org

Thiol-disulfide exchange is a fundamental reaction in biochemistry, crucial for protein folding and the regulation of enzyme activity. nih.govresearchgate.net This reaction involves the attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiol. researchgate.netmdpi.com The compound 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), a related molecule also known as Ellman's reagent, is widely used to quantify free thiol groups in biological samples through a thiol-disulfide exchange reaction that releases a colored product. d-nb.info This reaction underscores the potential of the sulfanyl group in this compound to interact with biological disulfides, such as those found in proteins. d-nb.info Such exchange reactions can be critical in the mechanism of action for thiol-containing drugs, allowing them to form mixed disulfides with protein targets. researchgate.net

The nucleophilic nature of the sulfanyl group enables it to form covalent bonds with electrophilic centers in biological macromolecules. This is a key mechanism for the activity of many drugs. In the context of anti-HIV research, sulfanylbenzamides have been shown to act by ejecting zinc from the zinc fingers of the HIV nucleocapsid protein NCp7. nih.gov This process is initiated by the reaction of the thiol group with the cysteine residues of the protein. nih.govacs.org The formation of these covalent adducts, often through thiol-disulfide exchange or reaction with other electrophilic sites, can irreversibly inhibit protein function, which is a powerful strategy in drug design. nih.govontosight.ai

Reactions Pertaining to the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions and can itself be transformed, most notably through reduction.

The ortho-disposed nitro and amide (or a precursor amine) functionalities in this compound provide a classic template for the synthesis of fused heterocyclic systems via reductive cyclization. researchgate.net The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation reaction to form a new ring. This strategy is a cornerstone for synthesizing benzimidazoles, quinoxalines, and other important heterocyclic structures. researchgate.netresearchgate.netrsc.org A variety of reducing agents and conditions can be employed to achieve this transformation, offering a versatile toolkit for synthetic chemists. organic-chemistry.orgresearchgate.net The choice of reagent can influence the reaction's efficiency and compatibility with other functional groups in the molecule. researchgate.net

Table 1: Conditions for Reductive Cyclization of 2-Nitroanilines

| Reagent/Catalyst | Co-reagent/Solvent | Product Type | Reference |

|---|---|---|---|

| Pd/C | Methanol, Acetic Acid, Orthoesters | Benzimidazoles | researchgate.net |

| Iron Powder | Formic Acid, NH₄Cl | Bicyclic 2H-Imidazoles | organic-chemistry.org |

| Indium | Acetic Acid, Orthoesters | Benzimidazoles | researchgate.net |

| Iron Complex | Vicinal Diols, Trimethylamine N-oxide | Quinoxalines | rsc.org |

| (EtO)₃P | Toluene (Microwave) | Tetrahydroquinoxalines | thieme-connect.com |

This one-pot procedure, which combines reduction and cyclization, is highly efficient and avoids the need to isolate the often unstable ortho-diamine intermediate. organic-chemistry.orgresearchgate.net The versatility of this reaction allows for the creation of a diverse library of heterocyclic compounds from readily available 2-nitroaniline (B44862) precursors. researchgate.netcapes.gov.br

Addition-Elimination Reaction Mechanisms Involving Nitro Compounds

Nitroaromatic compounds are particularly susceptible to nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. The strongly electron-withdrawing nitro group is essential for this reactivity as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex. In the case of this compound, the nitro group activates the aromatic ring towards attack by nucleophiles.

The general mechanism proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, breaking the aromaticity and forming a resonance-stabilized anionic sigma complex (Meisenheimer complex).

Elimination: The aromaticity is restored by the departure of a leaving group from the site of initial attack.

Several strategies can be employed for the removal or transformation of nitro groups from aromatic compounds, which often involve an initial addition or reduction step. nih.gov For instance, certain enzymes can insert hydroxyl groups into a nitroaromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov Another pathway involves the reduction of the nitro group to a hydroxylamine, which can then undergo rearrangement. nih.gov While not a direct SNAr reaction, the reaction of nitrobenzenes with α-hydroxyalkyl radicals can also proceed through an addition/elimination pathway, resulting in a one-electron reduction. acs.org

Influence of the Nitro Group on Aromatic Substitution Regioselectivity

In electrophilic aromatic substitution (EAS), the nitro group is a powerful deactivating and meta-directing substituent. youtube.comrsc.org Its strong electron-withdrawing nature, through both inductive and resonance effects, pulls electron density from the benzene (B151609) ring. vedantu.com This deactivation makes nitro-substituted rings less reactive towards electrophiles than benzene itself. youtube.com

The directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed upon electrophilic attack.

Ortho and Para Attack: When an electrophile attacks the positions ortho or para to the nitro group, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement. quora.com

Meta Attack: Attack at the meta position results in a sigma complex where the positive charge is distributed across three other carbon atoms, never residing on the carbon attached to the nitro group. vedantu.comquora.com While the ring is still deactivated, the intermediate for meta attack is significantly less destabilized than the intermediates for ortho or para attack.

Consequently, electrophilic substitution on this compound is predicted to occur at the positions meta to the nitro group (positions 4 and 6). The sulfanyl group (-SH) is generally considered an ortho, para-director; however, the powerful meta-directing influence of the nitro group typically dominates the regiochemical outcome in such systems.

| Position of Attack | Stability of Intermediate | Reason | Expected Outcome for this compound |

|---|---|---|---|

| Ortho (C6) / Para (C4) to Nitro Group | Highly Unstable | A resonance structure places a positive charge adjacent to the electron-withdrawing NO₂ group. quora.com | Disfavored |

| Meta (C4, C6) to Nitro Group | Less Unstable (Favored) | The positive charge is never placed on the carbon bearing the NO₂ group. vedantu.com | Favored Product |

Transformations of the Benzamide (B126) Scaffold

The benzamide structure itself is a versatile platform for a wide range of chemical modifications.

Derivatization Strategies at the Amide Nitrogen and Aromatic Ring

The benzamide moiety offers two primary sites for derivatization: the amide nitrogen and the aromatic ring.

Amide Nitrogen: The N-H bond of the primary amide in this compound can undergo various reactions. Transamidation, the exchange of the amine portion of an amide, can be achieved under metal-free conditions, for example, using a base-mediated approach or with tert-butyl nitrite (B80452) to form an N-nitrosamide intermediate. nih.gov Alkylation and acylation at the nitrogen are also common transformations, although the nucleophilicity of the nitrogen may be diminished by the electron-withdrawing effects of the substituted phenyl ring.

Aromatic Ring: The aromatic ring can be functionalized further, primarily through electrophilic substitution as discussed previously. Additionally, electrochemical fluorination of benzamides has been shown to occur exclusively at the aromatic ring, leaving the amide group intact. researchgate.net The sulfanyl group (-SH) is also a reactive handle, capable of being oxidized to sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| Transamidation | tert-Butyl nitrite, new amine (R-NH₂) | N-substituted this compound | nih.gov |

| Oxidative Carbonylation | Rh(III) catalyst, CO, Ag₂CO₃ | Phthalimide derivative (cyclization at C6) | nih.gov |

| Electrochemical Fluorination | Anhydrous HF or Acetonitrile | Fluoro-substituted this compound | researchgate.net |

| Oxidation of Sulfanyl Group | H₂O₂ or m-CPBA | 2-Nitro-5-(sulfinyl/sulfonyl)benzamide |

Intramolecular Cyclization Reactions Involving Benzamide Moieties

Benzamides are excellent precursors for the synthesis of various heterocyclic systems through intramolecular cyclization. The specific outcome often depends on the substituents present and the reaction conditions employed.

Palladium-Catalyzed Cyclization: Acyclic allyl benzamides can undergo Pd(0)-catalyzed intramolecular cyclization to form vinyl oxazolines. acs.org This involves the formation of a π-allylpalladium complex, which is then attacked by the amide oxygen.

Visible-Light-Induced Cyclization: 2-Alkyl-substituted benzamides can cyclize to form iminoisobenzofurans via a visible-light-induced intramolecular sp³ C-H oxidation. rsc.org

Cyclization to Phthalimides: 2-(Hydroxymethyl)benzamides can be converted to N-substituted phthalimides through a metal-free, TBAI/TBHP mediated intramolecular C-N bond formation. thieme-connect.de

Cyclization to Isoindolinones: A palladium-catalyzed tandem oxidative annulation of primary benzamides with acrylates can yield (E)-3-methyleneisoindolin-1-ones through a process involving intermolecular N-alkenylation followed by intramolecular C-alkenylation. nih.gov

Base-Mediated Cyclization: Readily available 2-(5-iodotriazolyl)benzamides can undergo intramolecular base-mediated cyclization where the amide acts as an ambident nucleophile, leading to either N-attack or O-attack to form different fused heterocyclic systems. rsc.org

For this compound, derivatization would be required to install the necessary groups to facilitate such cyclizations. For example, introducing an allyl group on the amide nitrogen could potentially lead to oxazoline (B21484) formation, while functionalizing the C6 position could enable the synthesis of fused ring systems.

Comparative Reactivity Studies with Structurally Related Benzamide Analogues

The reactivity of this compound is best understood by comparing it to analogues with different substituents. The electronic nature of the substituents on the aromatic ring profoundly impacts the reactivity of both the ring and the amide group.

For instance, in rhodium-catalyzed oxidative carbonylation reactions to form phthalimides, benzamides with electron-donating groups (like p-methoxy) are efficient substrates, while those with strongly electron-withdrawing groups are not tolerated. nih.gov This suggests that the nitro group in this compound would significantly hinder this type of C-H activation/cyclization reaction.

In another example, comparing the reactivity of 2-(cyanomethyl)benzamide (B13956103) isomers in radical cross-coupling reactions showed that the ortho-isomer gave a 78% yield, while the meta- and para-isomers yielded ≤35%. smolecule.com This highlights the critical role of substituent positioning in stabilizing reaction intermediates.

| Compound | Key Substituent | Electronic Effect | Predicted Reactivity in EAS | Predicted Reactivity in SNAr |

|---|---|---|---|---|

| This compound | -NO₂ | Strongly deactivating, electron-withdrawing | Strongly deactivated, meta-directing rsc.org | Activated |

| 2-Aminobenzamide | -NH₂ | Strongly activating, electron-donating | Strongly activated, ortho/para-directing rsc.org | Deactivated |

| Benzamide | -H | Neutral (reference) | Baseline reactivity | Unreactive |

| 2-Chlorobenzamide | -Cl | Deactivating, electron-withdrawing (inductive), weak donating (resonance) | Deactivated, ortho/para-directing quora.com | Activated |

Advanced Research Applications Beyond Direct Therapeutic Use

Utilization as Key Building Blocks in Heterocyclic Compound Synthesis

The molecular architecture of 2-Nitro-5-sulfanylbenzamide makes it a valuable precursor in the synthesis of complex heterocyclic compounds. The nitro group, a powerful electron-withdrawing moiety, and the nucleophilic sulfanyl (B85325) group provide dual reactivity that can be strategically exploited.

Nitro compounds are recognized as highly versatile intermediates in organic synthesis. nih.gov The nitro group can be readily transformed into other functional groups, most notably an amino group through reduction. nih.govrhhz.net This transformation is a cornerstone in the construction of nitrogen-containing heterocycles. For instance, the reduction of the nitro group in this compound would yield 2-Amino-5-sulfanylbenzamide, an intermediate ripe for intramolecular cyclization reactions involving the sulfanyl and the newly formed amino group, or for intermolecular reactions to build larger heterocyclic systems.

The 2-mercaptobenzamide scaffold, which is structurally related, is frequently used as a starting material for the intramolecular construction of benzo[d]isothiazol-3(2H)-ones. mdpi.com Various catalytic systems, including copper and cobalt-based catalysts, facilitate this intramolecular N-S bond formation through oxidative dehydrogenative cyclization. mdpi.com Similarly, 2-mercaptobenzamides can react with propiolate derivatives to form 2,3-dihydro-4H-benzo[e] bbau.ac.inub.eduthiazin-4-ones. mdpi.com The presence of the nitro group on the this compound ring adds another layer of synthetic utility, allowing for the creation of nitro-substituted heterocyclic products with potentially unique electronic and biological properties. Thiophenes, another important class of sulfur-containing heterocycles, are often synthesized using precursors with functionalities that can generate C-C bonds in a single operation. beilstein-journals.org The combination of reactive sites in this compound makes it an attractive candidate for such multi-component reactions. rsc.org

| Heterocyclic Scaffold | Synthetic Precursor(s) | Key Reaction Type | Reference(s) |

| Benzo[d]isothiazol-3(2H)-ones | 2-Mercaptobenzamides | Intramolecular Oxidative Cyclization | mdpi.com |

| 2,3-Dihydro-4H-benzo[e] bbau.ac.inub.eduthiazin-4-ones | 2-Mercaptobenzamides, Propiolates | 1,4-Addition followed by Cyclization | mdpi.com |

| 2,5-Disubstituted Benzimidazoles | 2-Nitro-5-substituted Aniline (B41778) | Reductive Cyclization | rhhz.net |

| Six-membered Heterocycles (e.g., Piperidines) | Nitroalkenes | Michael Addition, Cascade Reactions | rsc.org |

| Three- to Five-membered N, O, S-Heterocycles | Nitroalkenes | Cycloaddition, Michael Addition | rsc.org |

Applications in Materials Science and Functional Materials Development

The principles of organic chemistry are fundamental to materials science, enabling the design of novel materials with specific, tailored functionalities. researchgate.net The functional groups present in this compound—nitro, sulfanyl, and amide—offer multiple avenues for its incorporation into advanced functional materials.

The sulfanyl (thiol) group is well-known for its ability to bind to metal surfaces, particularly gold, which is a foundational technique in the self-assembly of monolayers and the functionalization of nanoparticles. tandfonline.com This property allows for the anchoring of molecules containing the this compound framework onto surfaces to create modified electrodes, sensors, or biocompatible coatings. For example, 2-mercaptobenzamide has been used to modify itaconic acid-grafted-magnetite nanocellulose composites for the effective removal of heavy metal ions like cadmium(II) from aqueous solutions. researchgate.net The sulfhydryl and carboxyl groups on such composites provide effective binding sites for the metal ions. semanticscholar.org

The nitro group significantly influences the electronic properties of a molecule. Its strong electron-withdrawing nature can be used to tune the optical and electronic characteristics of materials. In the context of organic electronics, incorporating nitro groups can modify the bandgap and charge transport properties of organic semiconductors. researchgate.net Furthermore, the amide linkage provides structural rigidity and the capacity for hydrogen bonding, which can contribute to the thermal stability and mechanical strength of polymeric materials. researchgate.net The combination of these groups suggests that this compound could serve as a monomer or a functional additive in the development of biodegradable polymers, organic semiconductors, and specialized coatings. researchgate.netsolubilityofthings.com

| Functional Group | Potential Application in Materials Science | Underlying Principle | Reference(s) |

| Sulfanyl (-SH) | Surface functionalization of nanoparticles/electrodes | Strong affinity for metal surfaces (e.g., gold) | tandfonline.com |

| Sulfanyl (-SH) | Heavy metal adsorbent materials | Chelation with metal ions | researchgate.netsemanticscholar.org |

| Nitro (-NO₂) | Organic semiconductors, Non-linear optical materials | Strong electron-withdrawing nature, tunes electronic/optical properties | researchgate.netnih.gov |

| Amide (-CONH-) | High-performance polymers | Hydrogen bonding, structural rigidity | researchgate.net |

| Aromatic Ring | Conductive polymers, Liquid crystals | π-electron system, rigid structure | researchgate.net |

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with specific proteins or other biomolecules, enabling the study of their function within complex biological systems. nih.gov The structure of this compound contains features that are highly relevant for the design of such probes to investigate cellular pathways.